molecular formula C14H9NO3 B12990298 5-(Benzofuran-2-yl)nicotinic acid CAS No. 1263377-61-2

5-(Benzofuran-2-yl)nicotinic acid

Cat. No.: B12990298
CAS No.: 1263377-61-2
M. Wt: 239.23 g/mol
InChI Key: VYYIUNLKILYDAU-UHFFFAOYSA-N
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Description

Significance of Privileged Scaffolds in Drug Discovery and Development

Within the vast landscape of chemical structures, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in a wide range of biologically active compounds. nih.govresearchgate.net These scaffolds are considered privileged because they possess the ability to bind to multiple, diverse biological targets, making them excellent starting points for the design of new drugs. nih.govmdpi.com The identification and utilization of privileged scaffolds can significantly accelerate the drug discovery process by providing a pre-validated foundation for library synthesis and lead optimization. nih.govnih.gov

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent example of a privileged scaffold. nih.govnih.govnih.gov Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance in medicinal chemistry. nih.govrsc.orgacs.org

The benzofuran ring system was first synthesized in 1870. nih.gov Since its discovery, it has been identified as a key structural component in many naturally occurring compounds with significant biological activities. rsc.orgnih.gov Over the years, medicinal chemists have extensively explored benzofuran derivatives, leading to the development of numerous synthetic compounds with therapeutic potential. nih.govnih.govrsc.org The versatility of the benzofuran scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. nih.gov This has led to the creation of a diverse library of benzofuran-containing molecules with applications in various therapeutic areas. sunderland.ac.ukresearchgate.net

Table 1: Examples of Clinically Used Drugs Containing the Benzofuran Scaffold

Drug Name Therapeutic Use
Amiodarone Antiarrhythmic
Dronedarone Antiarrhythmic
Benzbromarone Treatment of gout

Data sourced from: nih.gov

The benzofuran ring system is a planar, aromatic structure. numberanalytics.comslideshare.net This planarity, combined with the presence of an oxygen atom, influences the molecule's electronic distribution and provides a rigid core for the attachment of various functional groups. numberanalytics.com The ability to modify the benzofuran scaffold at multiple positions allows for a high degree of structural plasticity, enabling the design of molecules that can fit into specific binding pockets of biological targets. nih.govacs.org The electronic nature of the substituents on the benzofuran skeleton can greatly affect its biological efficacy. taylorandfrancis.com

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-based molecule that plays a crucial role in various biological processes. patsnap.comyoutube.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged scaffold found in a vast number of pharmaceuticals and bioactive natural products. rsc.orgnih.govresearchgate.net

Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). patsnap.com These coenzymes are vital for numerous metabolic redox reactions, including cellular respiration and energy production. patsnap.com NAD is also a substrate for enzymes involved in DNA repair. patsnap.com At pharmacological doses, nicotinic acid has significant lipid-modifying effects, primarily by inhibiting the breakdown of fats in adipose tissue, which reduces the levels of free fatty acids in the blood. patsnap.comnih.govnih.gov This leads to a decrease in the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. nih.govnih.govnih.gov

Table 2: Key Biological Roles of Nicotinic Acid

Biological Role Mechanism
Coenzyme Precursor Converted to NAD and NADP, essential for metabolic reactions. patsnap.com
Lipid Modification Inhibits lipolysis, leading to reduced LDL and VLDL, and increased HDL. patsnap.comnih.govnih.gov

The pyridine scaffold is a key component in a wide range of bioactive compounds, including vitamins, alkaloids, and thousands of approved drugs. rsc.orgnih.gov Its ability to act as a hydrogen bond acceptor and its presence in various natural products highlight its importance as a pharmacophore. pnas.orgnih.govpnas.orgacs.org The versatility of the pyridine ring allows for its incorporation into diverse molecular architectures, leading to compounds with a broad spectrum of pharmacological activities. nih.govrsc.orgaun.edu.eg

Table 3: Examples of Bioactive Compounds Containing the Pyridine Scaffold

Compound Class
Niacin (Nicotinic Acid) Vitamin
Pyridoxine Vitamin
Nicotine Alkaloid
Anabasine Alkaloid
Atazanavir Antiviral Drug

Data sourced from: rsc.org

The Nicotinic Acid (Pyridine) Moiety as a Pharmacophore

Rationale for Combining Benzofuran and Nicotinic Acid Scaffolds

The decision to synthesize and investigate hybrid molecules is often driven by the known biological activities of the constituent heterocyclic systems. In the case of 5-(Benzofuran-2-yl)nicotinic acid, the rationale stems from the well-documented pharmacological potential of both benzofuran and nicotinic acid.

Synergistic Pharmacological Potential of Hybrid Structures

The fusion of different pharmacophores into a single molecular entity is a strategy employed to enhance therapeutic effects. nih.gov The combination of benzofuran and pyridine rings, as seen in this compound, represents an exciting area in medicinal chemistry. researchgate.net

Benzofuran: The benzofuran nucleus, consisting of a fused benzene and furan ring, is a core component of many biologically active natural and synthetic compounds. nih.govnih.gov Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. rsc.orgnih.govmdpi.com Their versatility makes them attractive scaffolds for drug discovery. nih.govku.ac.ae

Nicotinic Acid (Niacin): As a B vitamin, nicotinic acid is a well-known therapeutic agent. researchgate.net In pharmacological doses, it has profound effects on lipid metabolism, notably increasing high-density lipoprotein (HDL) cholesterol levels. nih.govannualreviews.orgnih.gov This property has led to its use in the management of dyslipidemia and the prevention of cardiovascular diseases. annualreviews.orgresearchgate.net

The hybridization of these two scaffolds could potentially lead to compounds with a unique combination of these therapeutic actions.

Exploration of Novel Chemical Space

The synthesis of hybrid molecules like this compound allows for the exploration of new areas of chemical space. By connecting the benzofuran and nicotinic acid moieties, a novel molecular architecture is created with distinct electronic and steric properties compared to the individual components or their simple mixtures. This exploration can lead to the discovery of compounds with unforeseen biological activities or improved pharmacokinetic profiles.

Overview of this compound: A Representative Hybrid Structure

This compound, with the CAS number 1263377-61-2, serves as a prime example of a benzofuran-pyridine hybrid. bldpharm.com Its molecular structure integrates the key features of both parent heterocycles.

Structural Classification within Bicyclic and Pyridine Heterocycles

From a structural standpoint, this compound can be classified based on its constituent parts:

Benzofuran: This component is a bicyclic heterocyclic system where a benzene ring is fused to a furan ring. wikipedia.org Benzofuran itself is an aromatic compound. wikipedia.org

Pyridine: The nicotinic acid portion is a derivative of pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.orgnih.gov Specifically, it is a pyridine-3-carboxylic acid. researchgate.net

The linkage between these two systems occurs at the 2-position of the benzofuran ring and the 5-position of the pyridine ring.

Contextualization within Related Benzofuran-Pyridine Conjugates

The synthesis and study of benzofuran-pyridine conjugates are part of a broader effort in medicinal chemistry to develop novel therapeutic agents. researchgate.net Research has been conducted on various isomers and derivatives of benzofuro-pyridines, exploring their synthesis and potential applications. For instance, the synthesis of benzofuro[3,2-c]pyridine has been reported, highlighting the chemical interest in this class of fused heterocycles. researchgate.net The development of new synthetic methods, such as the annulation reaction of aurone-derived imines with alkynes, has facilitated access to a diversity of benzofuro[3,2-b]pyridine derivatives. rsc.org These related structures provide a valuable context for understanding the potential of this compound and other similar hybrid molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1263377-61-2 bldpharm.com
Molecular Weight239.23 bldpharm.com
MDL NumberMFCD17079044 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263377-61-2

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)

InChI Key

VYYIUNLKILYDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 Benzofuran 2 Yl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the atomic connectivity and chemical environment of nuclei. For 5-(Benzofuran-2-yl)nicotinic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for a thorough structural assignment.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, type, and connectivity of protons within the molecule. The spectrum is anticipated to display distinct signals corresponding to the protons of the nicotinic acid ring and the benzofuran (B130515) system.

The protons on the nicotinic acid ring are expected to appear as distinct aromatic signals. The proton at the 2-position of the pyridine (B92270) ring typically resonates at a downfield chemical shift, often above 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The protons at the 4- and 6-positions would also exhibit characteristic chemical shifts and coupling patterns, providing further confirmation of the substitution pattern.

The benzofuran moiety would contribute signals for its aromatic protons on the benzene (B151609) ring and the furan (B31954) ring proton. The furan proton at the 3-position is expected to appear as a singlet in the aromatic region. The four protons of the fused benzene ring would present a more complex pattern of doublets and triplets, characteristic of a disubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-2 (Pyridine) > 9.0 s
H-4 (Pyridine) 8.5 - 8.8 d
H-6 (Pyridine) 8.8 - 9.1 d
H-3' (Benzofuran) 7.2 - 7.5 s
Aromatic H (Benzofuran) 7.3 - 7.8 m

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is instrumental in defining the carbon framework of this compound. The spectrum would show distinct resonances for each unique carbon atom in the molecule.

The carbon of the carboxylic acid group (COOH) is expected to appear at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the pyridine ring will have characteristic shifts, with the carbon adjacent to the nitrogen and the carboxylic acid group (C-3 and C-5) being particularly deshielded. The quaternary carbons in both the pyridine and benzofuran rings will also be identifiable.

The benzofuran carbons will also exhibit characteristic signals. The carbons of the furan ring (C-2' and C-3') and the fused benzene ring can be assigned based on their chemical shifts and comparison with known benzofuran derivatives. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Carbon Position Predicted Chemical Shift (ppm)
COOH 165 - 175
C-2 (Pyridine) 150 - 155
C-3 (Pyridine) 135 - 140
C-4 (Pyridine) 148 - 152
C-5 (Pyridine) 125 - 130
C-6 (Pyridine) 152 - 156
C-2' (Benzofuran) 155 - 160
C-3' (Benzofuran) 105 - 110

2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzofuran and nicotinic acid moieties, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the nicotinic acid and benzofuran rings.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This long-range correlation experiment is crucial for identifying connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the linkage between the C-5 of the nicotinic acid ring and the C-2 of the benzofuran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be compared with the calculated theoretical mass to confirm the chemical formula C₁₄H₉NO₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring and the C=C stretching of the benzofuran ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the furan ring in the benzofuran moiety would likely be found in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) 1700 - 1730 (strong)
C=N, C=C (Aromatic) 1400 - 1600

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Despite the importance of such data, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a review of relevant scientific literature reveal that the single-crystal X-ray structure of this compound has not yet been reported. The absence of this experimental data means that definitive values for its crystal system, space group, unit cell dimensions, and the precise atomic coordinates in the solid state are currently unavailable.

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a variety of intermolecular interactions. These non-covalent forces, such as hydrogen bonding and π-π stacking, are fundamental in dictating the macroscopic properties of the material, including its melting point, solubility, and polymorphism.

Without an experimentally determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, which features a carboxylic acid group and aromatic benzofuran and pyridine rings, several key interactions can be anticipated to play a significant role in its solid-state assembly. These would likely include hydrogen bonding involving the carboxylic acid moiety and potential π-π stacking interactions between the aromatic ring systems. It is important to emphasize that this is a theoretical projection, and experimental verification through SC-XRD is required for confirmation.

Medicinal Chemistry and in Vitro Biological Activity Profiling of 5 Benzofuran 2 Yl Nicotinic Acid Analogues

Structure-Activity Relationship (SAR) Studies on Benzofuran-Nicotinic Acid Hybrids

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activities and drug-like properties. acs.org For benzofuran-nicotinic acid hybrids, these studies have provided valuable insights into how structural modifications influence their therapeutic potential. mdpi.comresearchgate.net

The benzofuran (B130515) ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly modulate the biological activity of the resulting analogues. nih.govnih.gov Studies have shown that the introduction of various substituents at different positions of the benzofuran ring can lead to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov For instance, the addition of halogens like chlorine, bromine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.gov While the specific halogen atom may not drastically alter cytotoxic activity, its position on the ring is of great importance. nih.gov Furthermore, substitutions at the C-2 position of the benzofuran ring, such as ester or heterocyclic rings, have been identified as crucial for cytotoxic activity. mdpi.com

Hydroxyl groups at specific positions can also enhance biological effects. For example, a hydroxyl group at the C-4 position of the benzofuran ring has been associated with excellent antibacterial activity. nih.gov The electronic properties of substituents also play a role; electron-donating groups are considered beneficial for enhancing cytotoxic properties. nih.gov

The following table summarizes the effect of various substituents on the benzofuran ring on biological activity:

SubstituentPosition on Benzofuran RingEffect on Biological Activity
Halogens (Cl, Br, F)VariousIncreased anticancer activity. nih.gov
Ester or Heterocyclic RingsC-2Crucial for cytotoxic activity. mdpi.com
Hydroxyl GroupC-4Excellent antibacterial activity. nih.gov
Electron-Donating GroupsN-phenyl ring of benzofuranEnhances cytotoxic properties. nih.gov

It is important to note that sometimes substitutions on the benzofuran ring can have an adverse effect on in vitro activity. nih.gov

Modifications to the pyridine (B92270) moiety of nicotinic acid analogues can significantly impact their biological activity, particularly their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net The pyridine ring is a common feature in many FDA-approved drugs due to its ability to enhance biochemical potency, metabolic stability, and membrane permeability. nih.gov

Alkylation of the pyridine nitrogen atom can convert a nicotinic agonist into a potent, subtype-selective antagonist. researchgate.net The length of the alkyl chain is a critical factor, with variations leading to a range of inhibitory activities. researchgate.net

Substitutions at various positions on the pyridine ring also play a crucial role. For example, in a series of 3-(2-aminoethoxy)pyridine analogues, substitutions at the 5' and 6'-positions of the pyridine ring resulted in compounds with a wide range of binding affinities for nicotinic receptors. nih.gov Specifically, a 5'-vinyl-6'-chloro substituted analogue was found to be the most potent. nih.gov

The introduction of different functional groups can also modulate activity. For instance, the presence of methyl and fluoro groups attached to the aromatic ring in a pyridine system has been shown to be a successful structural feature in some anticancer agents. acs.org

The following table summarizes the effects of modifications at the pyridine moiety:

ModificationPosition on Pyridine MoietyEffect on Biological Activity
N-AlkylationPyridine NitrogenConverts agonist to antagonist; activity dependent on alkyl chain length. researchgate.net
5'-vinyl-6'-chloro substitution5' and 6' positionsHigh potency for nicotinic receptors. nih.gov
Methyl and fluoro groupsAromatic ring of pyridine systemSuccessful structural feature in some anticancer agents. acs.org

These examples highlight the importance of the pyridine moiety as a target for chemical modification to fine-tune the pharmacological profile of nicotinic acid analogues.

The carboxylic acid group at the C-3 position of nicotinic acid, also known as niacin or vitamin B3, is a key structural feature that influences its chemical properties and biological roles. nih.govymdb.ca This functional group imparts an acidic character to the molecule. nih.gov

In the context of drug design, the carboxylic acid group can be a crucial point of interaction with biological targets. It can participate in hydrogen bonding and ionic interactions, which are vital for molecular recognition and binding affinity. The acidic nature of this group also affects the pharmacokinetic properties of the molecule, such as its solubility and ability to cross biological membranes. drughunter.com

In some cases, the carboxylic acid functionality is essential for the desired biological activity. For example, in certain anti-inflammatory derivatives of nicotinic acid, this group is believed to be important for their action. nih.gov However, in other instances, this group might be modified or replaced to improve properties like oral bioavailability or to reduce potential side effects. drughunter.com The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to optimize a lead compound. drughunter.comnih.gov

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance their pharmacological and physicochemical properties. drughunter.comspirochem.com This approach involves the substitution of a functional group with another that has similar physical and chemical characteristics, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. acs.orgresearchgate.net

The replacement of a carboxylic acid with a suitable bioisostere is a common tactic to improve a drug's properties, such as cell permeability and oral bioavailability. drughunter.com For instance, heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) can serve as bioisosteres for the amide group, mimicking its hydrogen bonding properties while offering improved metabolic stability. drughunter.com

In the context of benzofuran-containing compounds, bioisosteric replacement has been explored to enhance their therapeutic potential. For example, the benzofuran ring itself has been considered a bioisosteric alternative to the indanone ring found in drugs like donepezil, aiming to explore structural diversity while maintaining interactions with the biological target. acs.org

The success of a bioisosteric replacement is highly dependent on the specific molecular context, and not all substitutions will lead to favorable outcomes. drughunter.com Therefore, careful consideration of the structural and electronic properties of the bioisostere is crucial for the design of new analogues with improved activity.

Substituent Effects on Biological Activity

In Vitro Biological Target Identification and Validation

The identification and validation of biological targets are critical steps in the development of new therapeutic agents. For analogues of 5-(benzofuran-2-yl)nicotinic acid, various in vitro studies have been conducted to elucidate their mechanisms of action and identify the molecular targets they interact with.

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting they can interact with multiple targets. nih.govnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov For instance, some benzofuran derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. mdpi.com Others have shown inhibitory activity against protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov

In the context of anticancer activity, benzofuran-based compounds have been investigated for their ability to inhibit various targets, including:

Hypoxia-inducible factor-1 (HIF-1): Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is implicated in the progression of certain cancers. nih.gov

Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain benzofuran hybrids have been identified as dual inhibitors of PI3K and VEGFR-2, both of which are crucial targets in cancer therapy. nih.gov

The nicotinic acid component of the hybrid molecules suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems.

The validation of these potential targets often involves a combination of in vitro assays, such as enzyme inhibition assays, receptor binding studies, and cell-based assays to measure downstream cellular effects. nih.gov Molecular docking studies are also frequently employed to predict and rationalize the binding of these compounds to their putative targets. nih.gov

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their potential to inhibit several key enzymes implicated in various diseases.

α-Amylase and α-Glucosidase: In the context of type 2 diabetes, the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. nih.govd-nb.info Studies on derivatives of 5-amino-nicotinic acid have shown promising inhibitory potential against both enzymes. nih.govd-nb.info For instance, a series of these derivatives displayed IC50 values for α-amylase activity ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase activity from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. nih.gov Certain compounds within this series demonstrated inhibitory activities comparable to the standard drug, acarbose. d-nb.info Furthermore, a library of nicotinic acid derivatives with modifications at the 6-position of the pyridine ring has been evaluated. nih.gov Compounds 8 and 44 from this library showed micromolar inhibition against α-amylase with IC50 values of 20.5 and 58.1 μM, respectively. nih.govunimi.it Notably, compound 44 achieved a significant enzyme inactivation level of approximately 72%, surpassing acarbose. nih.gov Against α-glucosidase, compounds 35 and 39 exhibited IC50 values of 32.9 and 26.4 μM, respectively, which are comparable to acarbose, and demonstrated a substantial enhancement in enzyme inhibition at saturation (∼80-90%). nih.gov

GSK-3β and CDK2: Glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2) are significant targets in cancer therapy, particularly in breast cancer. nih.gov A series of oxindole-benzofuran hybrids were designed as dual inhibitors of these kinases. nih.gov The N1-unsubstituted oxindole (B195798) derivatives, in particular, showed moderate to potent activity against both MCF-7 and T-47D breast cancer cell lines. nih.gov Compounds 5d and 5f from this series emerged as potent dual inhibitors, with IC50 values of 37.77 and 52.75 nM against CDK2, and 32.09 and 40.13 nM against GSK-3β, respectively. nih.gov The dysregulated activity of GSK-3β is linked to various diseases, and its overexpression is noted in several cancers, making it a viable therapeutic target. nih.gov

SIRT2: Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is another enzyme implicated in various human diseases, including neurodegenerative disorders and cancer. nih.gov Research into 5-((3-amidobenzyl)oxy)nicotinamides as SIRT2 inhibitors has shown that constrained analogues, particularly 2,3-constrained (S)-isomers, exhibit enhanced in vitro enzymatic inhibitory activity against SIRT2 while maintaining selectivity over SIRT1 and SIRT3. nih.gov This highlights the potential for developing selective SIRT2 inhibitors based on the nicotinamide (B372718) scaffold. nih.gov Studies have also shown that inhibiting GSK3β can block the increase in SIRT2 activity, suggesting a regulatory relationship between these two enzymes. frontiersin.org

Receptor Ligand Binding Assays

While direct receptor ligand binding assay data for this compound analogues is not extensively detailed in the provided context, the broad range of biological activities suggests interactions with various cellular receptors. The antiproliferative and cytotoxic effects observed in numerous studies often involve receptor-mediated signaling pathways. For example, the anticancer effects of benzofuran derivatives are linked to the modulation of pathways that are initiated by ligand-receptor interactions on the cell surface or within the cell. The investigation into the DNA-damaging ability of benzofuran-containing viniferin (B1239022) analogues points towards interactions with nuclear receptors or other DNA-binding proteins. nih.gov Further research is required to elucidate the specific receptor binding profiles of these analogues.

Cell-Based Assays for Specific Biological Processes

Antiproliferative Activity: Analogues of this compound have demonstrated significant antiproliferative effects across various cancer cell lines.

Benzofuran-isatin conjugates: A novel benzofuran-isatin conjugate, compound 5a , displayed potent and selective anti-proliferative action against SW620 and HT29 colorectal cancer cell lines. nih.gov

Benzofuran-containing viniferin analogues: The replacement of a 2,3-dihydrobenzofuran (B1216630) core with a benzofuran ring in viniferin analogues resulted in a 2–3-fold increase in antiproliferative activity. mdpi.com

Oxindole-benzofuran hybrids: N1-unsubstituted oxindole derivatives showed moderate to potent activity on both MCF-7 and T-47D breast cancer cell lines. nih.gov

Benzoylthieno[2,3-b]pyridine analogues: Several benzoyl analogues were capable of inhibiting HCT116 and MDA-MB-231 cell growth by >85%. nih.gov Compound 5i from this series exhibited IC50 concentrations of 120–130 nM across both cell lines. nih.gov

Compound/Analogue TypeCell Line(s)Key FindingsReference(s)
Benzofuran-isatin conjugate (5a)SW620, HT29Potent and selective anti-proliferative action. nih.gov
Benzofuran-containing viniferin analoguesA375, H460, PC32-3 fold increased antiproliferative activity compared to dihydrobenzofuran counterparts. nih.govmdpi.com
Oxindole-benzofuran hybridsMCF-7, T-47DModerate to potent activity, especially N1-unsubstituted derivatives. nih.gov
Benzoylthieno[2,3-b]pyridine analogues (e.g., 5i)HCT116, MDA-MB-231IC50 values in the nanomolar range (e.g., 120-130 nM for 5i). nih.gov
Benzofuran substituted chalcone (B49325) derivatives (Compounds 2 and 4)MCF-7, MDA-MB-231, A549, H1299High cytotoxic activity with low IC50 values. researchgate.net

Oxidative Stress Modulation: Certain benzofuran derivatives have been shown to induce oxidative stress, a mechanism that can lead to cancer cell death.

A novel benzofuran derivative, Moracin N (MAN), was found to dramatically increase the generation of reactive oxygen species (ROS) in a dose-dependent manner in A549 and PC9 lung cancer cells. nih.gov This ROS accumulation was linked to the induction of apoptosis and autophagy. nih.gov

Psychotropic benzofuran derivatives, such as 5-APB and 5-MAPB, were shown to induce cytotoxicity in isolated rat hepatocytes through the production of ROS and subsequent mitochondrial dysfunction. nih.gov

Antimicrobial Activity: The benzofuran scaffold is a key component in a number of compounds with antimicrobial properties.

Derivatives of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime have been synthesized and tested for their antimicrobial activity against a panel of microorganisms. nih.gov Several of these compounds showed very strong effects against Candida albicans. nih.gov

A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were screened for their in-vitro antibacterial activity against both gram-negative and gram-positive bacteria. researchgate.net

Other studies have highlighted that the benzofuran moiety is essential for the antimicrobial activity of certain classes of compounds. nih.gov For example, compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activities. nih.gov

In Vitro Mechanism of Action (MOA) Elucidation for Active Analogues

Modulatory Effects on Cellular Pathways

Apoptosis Induction: A significant mechanism of action for many anticancer this compound analogues is the induction of apoptosis.

The benzofuran-isatin conjugate 5a was shown to induce apoptosis in colorectal cancer cells in a dose-dependent manner. nih.gov This was associated with the suppression of the anti-apoptotic protein Bcl-2 and the enhancement of PARP cleavage. nih.gov Further investigation revealed the involvement of the mitochondria-dependent apoptosis pathway, evidenced by the downregulation of Bcl-xl and upregulation of Bax and cytochrome c. nih.gov

A synthetic derivative of benzofuran lignan (B3055560), Benfur, induced apoptosis in p53-positive cells. nih.gov

Moracin N (MAN) triggered mitochondrial apoptosis in lung cancer cells, characterized by mitochondrial fragmentation and a decrease in mitochondrial membrane potential. nih.gov

Benzofuran substituted chalcone derivatives were also found to induce apoptosis via the extrinsic pathway in human breast and lung cancer cells. researchgate.net

Cell Cycle Inhibition: Interference with the cell cycle is another key anticancer mechanism of these compounds.

The benzofuran-isatin conjugate 5a caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov This was accompanied by the downregulation of cyclin A1. nih.gov

A novel benzofuran lignan derivative resulted in a G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells. nih.gov This was associated with increased amounts of p21, p27, and cyclin B. nih.gov

The potent dual CDK2/GSK-3β inhibitors 5d–f caused cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov

Tubulin Polymerization Inhibition: While not directly about this compound, related benzimidazole (B57391) derivatives have been designed as tubulin polymerization inhibitors, a mechanism shared by some anticancer drugs. nih.gov One such compound, 7n , inhibited tubulin polymerization with an IC50 of 5.05±0.13 μM. nih.gov This suggests that targeting tubulin could be a viable strategy for benzofuran-based compounds as well.

Noncompetitive Inhibition Mechanisms

In the context of enzyme inhibition, understanding the mechanism is crucial for drug design. For α-amylase and α-glucosidase inhibitors, mechanistic studies revealed that the most promising nicotinic acid derivatives operated through a noncompetitive inhibition mechanism. nih.govunimi.it This is a significant finding because noncompetitive inhibitors can regulate enzyme function regardless of substrate concentration, offering a potential advantage over competitive inhibitors. nih.govunimi.it Lineweaver-Burk plot analysis for other heterocyclic compounds has also confirmed a non-competitive mode of inhibition against α-glucosidase and α-amylase. researchgate.net

Phenotypic Screening and Hit Identification

Phenotypic screening plays a vital role in the discovery of new drugs, especially for complex diseases like type 2 diabetes. nih.gov This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target.

A phenotypic screening of a compound library for molecules that inhibit gluconeogenesis led to the discovery of promising hits. nih.gov This strategy, which moves from in vitro screening to in vivo testing of derivatized compounds, has proven effective in identifying lead candidates for the treatment of T2DM. nih.gov Similarly, the broad screening of synthesized benzofuran derivatives against various cancer cell lines and microbial strains represents a form of phenotypic screening that has successfully identified numerous "hit" compounds with potent biological activities. nih.govnih.govresearchgate.net These initial hits provide the foundation for further lead optimization and development.

Computational Scrutiny of this compound Derivatives: An In Silico Perspective

The convergence of computational chemistry and medicinal research has paved the way for accelerated discovery and design of novel therapeutic agents. In silico methodologies, which encompass a range of computational techniques, are instrumental in predicting the behavior of molecules, thereby guiding synthetic efforts and biological evaluations. This article delves into the computational and in silico studies of derivatives of this compound, a heterocyclic compound of interest in medicinal chemistry. The focus will be on molecular docking simulations to elucidate ligand-target interactions and quantum chemical calculations to understand the electronic structure and reactivity.

Lead Optimization Strategies for 5 Benzofuran 2 Yl Nicotinic Acid Analogues

Scaffold Hopping and Bioisosterism for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule, in this case, the benzofuran-nicotinic acid scaffold, with a structurally different but functionally equivalent core. This technique aims to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For analogues of 5-(Benzofuran-2-yl)nicotinic acid, this could involve replacing the benzofuran (B130515) ring with other bicyclic heteroaromatic systems like indole, benzimidazole (B57391), or indazole. A shape-based scaffold hopping approach can be particularly effective, aiming to mimic the three-dimensional structure of the original molecule to retain its interaction with the biological target. nih.gov

Strategy Description Potential Advantage for this compound Analogues
Scaffold HoppingReplacement of the benzofuran-nicotinic acid core with a structurally distinct but functionally similar scaffold.Discovery of novel intellectual property, improved ADME properties, and circumvention of potential toxicity issues.
BioisosterismSubstitution of specific functional groups with others that have similar physicochemical properties.Enhanced metabolic stability, improved oral bioavailability, and fine-tuning of target binding interactions.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying and developing potent drug candidates. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to the biological target. Once a fragment hit is identified, it is then optimized and grown into a more potent, lead-like molecule.

In the context of developing inhibitors for targets like the bacterial thiol-disulfide oxidoreductase DsbA, a benzofuran scaffold has been identified as a promising starting point through fragment screening. latrobe.edu.aunih.gov For instance, a fragment-based approach targeting E. coli DsbA (EcDsbA) identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity. nih.govmdpi.com Subsequent chemical elaboration of this benzofuran fragment at various positions around the scaffold led to the development of analogues with improved binding affinity. nih.govmdpi.com X-ray crystallography and NMR spectroscopy are crucial techniques in this process, providing detailed information about the binding mode of the fragments and guiding their optimization. latrobe.edu.aunih.gov These studies have shown that benzofuran analogues can bind to the hydrophobic groove adjacent to the active site of EcDsbA. nih.gov

The knowledge gained from FBDD on other benzofuran-containing molecules can be directly applied to the lead optimization of this compound analogues for various targets. By breaking down the molecule into its constituent fragments (the benzofuran core and the nicotinic acid moiety), each part can be optimized independently before being re-linked to generate more potent and selective compounds.

FBDD Step Application to Benzofuran Analogues Key Techniques
Fragment ScreeningIdentification of small benzofuran-containing fragments with weak affinity for the target.Saturation-transfer difference (STD) NMR, Carr–Purcell–Meiboom–Gill (CPMG) NMR, water–ligand observed via gradient spectroscopy (waterLOGSY). mdpi.com
Hit-to-Lead ElaborationChemical modification of the identified benzofuran fragment to improve binding affinity.Synthetic chemistry to derivatize the scaffold at various positions. latrobe.edu.aunih.gov
Structural AnalysisDetermination of the binding mode of the fragment and its elaborated analogues.X-ray crystallography, 1H-15N HSQC NMR. latrobe.edu.aunih.gov

Rational Design Based on SAR and Computational Insights

Rational drug design leverages the understanding of a drug target's three-dimensional structure and the structure-activity relationships (SAR) of a series of compounds to guide the design of more potent and selective inhibitors. For this compound analogues, this approach involves a synergistic combination of synthetic chemistry, biological testing, and computational modeling.

The development of benzofuran derivatives as inhibitors of enzymes like PI3K and VEGFR-2 provides a relevant example of this strategy. nih.gov By synthesizing a series of benzofuran hybrids and evaluating their anticancer activity, researchers can establish clear SAR. For instance, studies have shown that the nature and position of substituents on the benzofuran ring significantly impact biological activity. nih.gov

Computational tools such as molecular docking are invaluable in this process. nih.gov By docking proposed analogues into the active site of the target protein, researchers can predict their binding mode and affinity. This allows for the prioritization of synthetic targets and a more efficient exploration of the chemical space. For example, molecular operating environment (MOE) software can be used to study the binding interactions of benzofuran derivatives with their target enzymes, providing insights that can guide the design of new compounds with improved inhibitory potential. nih.gov

Design of Focused Libraries for Target Validation

Once a promising lead scaffold like this compound is identified, the design and synthesis of a focused library of analogues are crucial for target validation and for further refining the SAR. Unlike large, diverse screening libraries, focused libraries are composed of a smaller, more targeted set of compounds designed to probe specific interactions with the biological target.

The construction of such a library for this compound analogues would involve systematic modifications at key positions of the molecule. This could include:

Derivatization of the nicotinic acid moiety: Esterification, amidation, or replacement with bioisosteres to explore the importance of the carboxylic acid functionality.

Substitution on the benzofuran ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe the steric and electronic requirements of the binding pocket.

Modification of the linker: If applicable, altering the connection between the benzofuran and nicotinic acid rings to optimize the geometry of the molecule for target binding.

The synthesis of these focused libraries can be achieved through parallel synthesis techniques, allowing for the rapid generation of a multitude of analogues for biological evaluation.

Multi-Targeting Approaches with Hybrid Molecules

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery, particularly in complex diseases like cancer. This approach involves designing hybrid molecules that can simultaneously modulate the activity of two or more biological targets. This can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

The benzofuran scaffold is well-suited for the development of such multi-targeting agents. For example, benzofuran derivatives have been hybridized with other pharmacologically active scaffolds, such as piperidine (B6355638) and piperazine, to create novel compounds with dual inhibitory activity against targets like PI3K and VEGFR-2. nih.gov The rationale behind this molecular hybridization is to combine the recognized anticancer properties of the benzofuran core with the activity of other known anticancer scaffolds. nih.gov

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities

The documented biological activities of benzofuran (B130515) derivatives are extensive, encompassing antitumor, antimicrobial, anti-inflammatory, antifungal, and antioxidant properties. nih.govnih.gov Nicotinic acid derivatives have also been synthesized and evaluated as potent anti-inflammatory agents. nih.gov While the foundational scaffolds of 5-(Benzofuran-2-yl)nicotinic acid are well-studied, the full biological spectrum of the hybrid compound itself remains largely uncharted.

Future research should prioritize broad-based screening initiatives to uncover novel therapeutic applications. Given the diverse activities of its constituent parts, it is plausible that this compound or its analogues could exhibit unexpected efficacy in areas beyond those initially anticipated. For instance, many benzofuran compounds have shown potential as anti-diabetic, anti-HIV, and anticonvulsant agents. nih.gov A systematic investigation into these and other activities, such as antiviral or neuroprotective effects, could reveal new and valuable therapeutic avenues for this class of compounds. Preliminary structure-activity relationship studies suggest that substitutions on the benzofuran ring are closely linked to its antibacterial activity, indicating that minor structural modifications could unlock or enhance specific biological functions. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of benzofuran derivatives has been a subject of intense research, leading to a variety of innovative and catalytic strategies. nih.gov Recent advancements include the use of visible-light-mediated catalysis, nickel-based catalysts for nucleophilic addition reactions, and rhodium-catalyzed multicomponent syntheses. nih.gov Similarly, methods for creating complex heterocyclic systems, such as benzofuran-pyrazole-pyridine hybrids, have been developed, often involving multi-step reactions starting from a key intermediate like 2-acetylbenzofuran. nih.gov

For this compound, future synthetic research should focus on developing more efficient, scalable, and sustainable methodologies. Key goals include improving reaction yields, reducing the number of synthetic steps, and minimizing the use of hazardous reagents or harsh conditions. The development of one-pot, multi-component reactions would be particularly valuable for generating a library of derivatives for biological screening. mdpi.com Exploring novel catalytic systems, such as enzymatic or green catalysts, could also lead to more environmentally friendly and cost-effective production pathways, which are crucial for the eventual translation of a lead compound from the laboratory to industrial-scale manufacturing.

Integration of Artificial Intelligence in Drug Discovery for Hybrid Systems

Artificial intelligence (AI) and machine learning are revolutionizing the drug discovery process, offering powerful tools for designing molecules and predicting their activity. tue.nlyoutube.com AI can be employed to analyze vast chemical libraries, identify potential drug candidates through virtual screening, and design novel molecules with desired properties using generative models. tue.nlnih.gov This approach significantly accelerates the timeline for drug development, reducing the time from initial concept to clinical trials from several years to potentially under two. youtube.com

Preclinical Investigations for Specific Disease Areas

Building on the known biological activities of its parent scaffolds, targeted preclinical investigations are a critical next step for evaluating the translational potential of this compound.

Oncology: Benzofuran derivatives have demonstrated significant potential as anticancer agents. nih.govejmo.org For example, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key target in cancer immunotherapy. nih.gov These inhibitors were shown to suppress tumor growth in mouse models by enhancing the anti-tumor immune response. nih.gov Another study showed that a newly synthesized benzofuran derivative had cytotoxic effects on human lung and colon cancer cells. ejmo.org Future preclinical studies on this compound should therefore include its evaluation in various cancer cell lines and animal models to determine its efficacy, mechanism of action, and potential for use as a standalone or combination therapy.

Infectious Diseases: The benzofuran nucleus is a structural feature in many compounds with potent antimicrobial and antifungal activities. nih.gov Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. nih.gov Given the growing challenge of antimicrobial resistance, preclinical studies should assess the activity of this compound against a panel of clinically relevant and drug-resistant bacterial and fungal strains.

Metabolic Disorders: The anti-diabetic activity of certain benzofuran derivatives suggests another promising avenue for research. nih.gov Preclinical investigations could explore the effects of this compound on key metabolic pathways, glucose metabolism, and insulin (B600854) sensitivity in relevant in vitro and in vivo models of metabolic disorders like type 2 diabetes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.